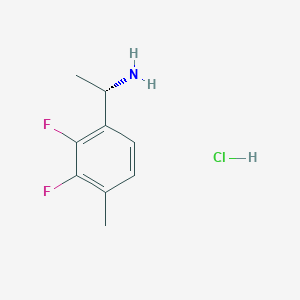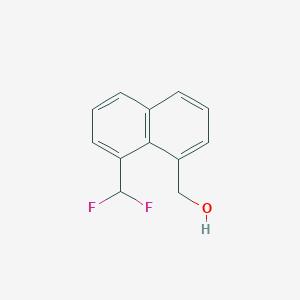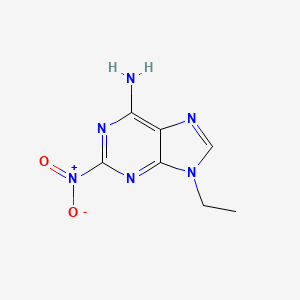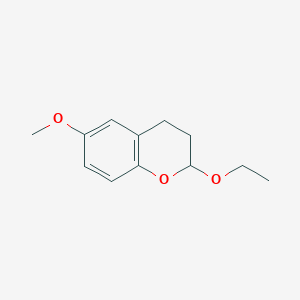
2-Ethoxy-6-methoxychroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6-methoxychroman is a chemical compound belonging to the chroman family, which is characterized by a benzopyran ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The chroman framework is a significant structural entity in many biologically active compounds, making this compound an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methoxychroman typically involves the condensation of appropriate phenolic compounds with ethoxy and methoxy substituents. One common method is the cyclization of 2-ethoxyphenol with 2-methoxybenzaldehyde under acidic conditions, followed by reduction and cyclization to form the chroman ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process often requires careful control of temperature, pressure, and the use of catalysts to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-6-methoxychroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized chroman derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-6-methoxychroman has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-6-methoxychroman involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.
Vergleich Mit ähnlichen Verbindungen
2-Methoxychroman: Lacks the ethoxy group but shares similar structural features.
6-Ethoxychroman: Similar to 2-Ethoxy-6-methoxychroman but without the methoxy group.
2,6-Dimethoxychroman: Contains two methoxy groups instead of one ethoxy and one methoxy group.
Uniqueness: this compound is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-ethoxy-6-methoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C12H16O3/c1-3-14-12-7-4-9-8-10(13-2)5-6-11(9)15-12/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
UFXQUBQLQQRLNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC2=C(O1)C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
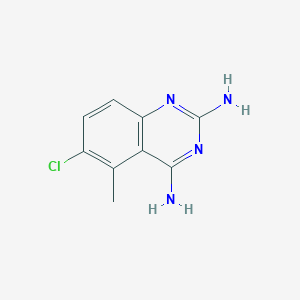
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)

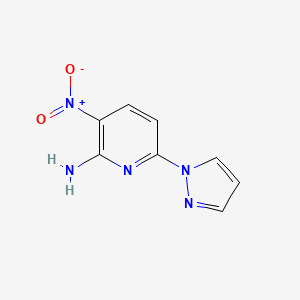



![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
